molecular formula C18H23N3O4 B3015698 3-(2-Phenoxyethyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021126-99-7

3-(2-Phenoxyethyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B3015698
CAS RN: 1021126-99-7
M. Wt: 345.399
InChI Key: LIZNYMQNUNHOCE-UHFFFAOYSA-N
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Description

3-(2-Phenoxyethyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a chemical compound with potential applications in scientific research. It is a spirocyclic compound that has been synthesized through a multi-step process involving the reaction of various chemical reagents.

Scientific Research Applications

Antimicrobial and Detoxification Applications

A study developed a new N-halamine precursor that was synthesized and bonded onto cotton fabrics for antimicrobial and detoxification purposes. Fabrics treated with this precursor showed significant antimicrobial efficacies against Staphylococcus aureus and Escherichia coli O157:H7. Additionally, these treated fabrics were effective in oxidizing chemical mustard to less toxic derivatives, indicating potential applications in antimicrobial textiles and chemical detoxification materials (Ren et al., 2009).

Anticonvulsant Activity

Research into the structure-activity relationship of N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4.5]decane-1,3-dione derivatives has shown that these compounds possess anticonvulsant properties. Modifications to the compound's structure have resulted in varying degrees of effectiveness and neurotoxicity, indicating the potential for developing new anticonvulsant medications with optimized therapeutic profiles (Obniska et al., 2006).

Mechanism of Action

Target of Action

The primary targets of 3-(2-Phenoxyethyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione are the Receptor-interacting protein kinase 1 (RIPK1) and the delta opioid receptors (DORs) . RIPK1 is a crucial component of the necroptosis signaling pathway, which is involved in programmed cell death . DORs are potential targets for treating neurological and psychiatric disorders .

Mode of Action

This compound acts as an inhibitor of RIPK1 . Molecular docking analysis suggests that the benzyl groups of the compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 . As a DOR agonist, it appears to bind to the orthosteric site based on docking and molecular dynamic simulation .

Biochemical Pathways

The compound affects the necroptosis signaling pathway when acting as a RIPK1 inhibitor . Necroptosis is a type of programmed cell death morphologically similar to necrosis and is involved in various pathophysiological disorders . When acting as a DOR agonist, it influences the pathways associated with DORs, which are involved in pain perception and mood regulation .

Pharmacokinetics

The compound’s selectivity for dors over a panel of 167 other gpcrs suggests a potential for targeted action .

Result of Action

As a RIPK1 inhibitor, the compound can potentially mitigate necroptosis-related diseases . As a DOR agonist, it has shown anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice .

Action Environment

The compound’s interaction with its targets and its efficacy in preclinical models suggest that it may be robust against various biological environments .

properties

IUPAC Name

3-(2-phenoxyethyl)-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-2-15(22)20-10-8-18(9-11-20)16(23)21(17(24)19-18)12-13-25-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZNYMQNUNHOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Phenoxyethyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

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